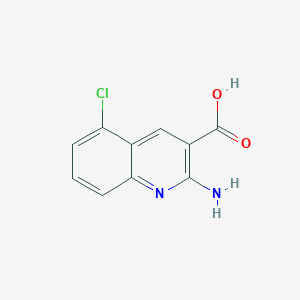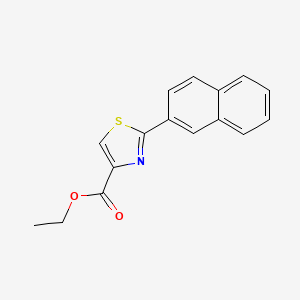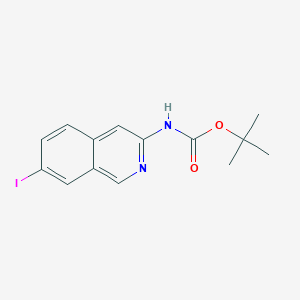
Ethyl 8-hydroxyquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-hydroxyquinoline-7-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound is characterized by the presence of an ethyl ester group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring The quinoline ring itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-7-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone, to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-hydroxyquinoline-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted quinoline derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
Ethyl 8-hydroxyquinoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-hydroxyquinoline-7-carboxylate involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions such as iron, copper, and zinc. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes and interfere with cellular pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Ethyl 8-hydroxyquinoline-7-carboxylate can be compared with other 8-hydroxyquinoline derivatives, such as:
5,7-Dibromo-8-hydroxyquinoline: Known for its potent antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection.
8-Hydroxyquinoline-2-carboxylic acid: Exhibits similar chelating properties but with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Propriétés
Numéro CAS |
55477-70-8 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 8-hydroxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-7,14H,2H2,1H3 |
Clé InChI |
JPYAGQYPYJEZPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)




![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
